molecular formula C8H4Br6O4S2 B12570579 1,3-Bis(tribromomethanesulfonyl)benzene CAS No. 193342-82-4

1,3-Bis(tribromomethanesulfonyl)benzene

Cat. No.: B12570579
CAS No.: 193342-82-4
M. Wt: 707.7 g/mol
InChI Key: RMFGEQPALVLMBU-UHFFFAOYSA-N
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Description

1,3-Bis(tribromomethanesulfonyl)benzene is an organosulfur compound with the molecular formula C8H4Br6O4S2 It is characterized by the presence of two tribromomethanesulfonyl groups attached to a benzene ring at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(tribromomethanesulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method includes the reaction of benzene with tribromomethanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H6+2CBr3SO2ClAlCl3C6H4(SO2CBr3)2+2HCl\text{C}_6\text{H}_6 + 2 \text{CBr}_3\text{SO}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{SO}_2\text{CBr}_3)_2 + 2 \text{HCl} C6​H6​+2CBr3​SO2​ClAlCl3​​C6​H4​(SO2​CBr3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(tribromomethanesulfonyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-withdrawing nature of the tribromomethanesulfonyl groups, which deactivate the benzene ring towards further substitution.

    Nucleophilic Substitution: The sulfonyl groups can be replaced by nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions may yield brominated or nitrated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.

Scientific Research Applications

1,3-Bis(tribromomethanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into aromatic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(tribromomethanesulfonyl)benzene involves its ability to act as an electrophile due to the presence of electron-withdrawing sulfonyl groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also form stable intermediates with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of tribromomethanesulfonyl groups.

    1,3-Bis(dibromomethyl)benzene: Contains dibromomethyl groups instead of tribromomethanesulfonyl groups.

    1,3-Bis(diiodomethyl)benzene: Contains diiodomethyl groups instead of tribromomethanesulfonyl groups.

Uniqueness

1,3-Bis(tribromomethanesulfonyl)benzene is unique due to the presence of tribromomethanesulfonyl groups, which impart distinct chemical reactivity and properties. These groups make the compound highly electrophilic and suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

CAS No.

193342-82-4

Molecular Formula

C8H4Br6O4S2

Molecular Weight

707.7 g/mol

IUPAC Name

1,3-bis(tribromomethylsulfonyl)benzene

InChI

InChI=1S/C8H4Br6O4S2/c9-7(10,11)19(15,16)5-2-1-3-6(4-5)20(17,18)8(12,13)14/h1-4H

InChI Key

RMFGEQPALVLMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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